N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide
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Description
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H17N7O6 and its molecular weight is 439.388. The purity is usually 95%.
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Scientific Research Applications
Radioligand Applications
One of the primary scientific applications of compounds related to the specified chemical structure is their use as selective antagonist ligands for receptor studies. For example, MRE 2029-F20, a compound with a complex structure including oxadiazole and dihydrobenzo[b][1,4]dioxin motifs, has been identified as a selective antagonist ligand for A2B adenosine receptors. This compound, through its binding characteristics, provides a valuable tool for the pharmacological characterization of the A2B receptor subtype, illustrating the potential for similar compounds to serve as radioligands in receptor mapping and functional studies (Baraldi et al., 2004).
Synthesis and Reactivity Studies
Compounds containing 1,3,4-oxadiazole rings have been extensively studied for their reactivity and synthesis pathways, offering insights into novel synthetic methods and the chemoselective formation of derivative compounds. Research into the thermal decomposition of 2,5-dihydro-1,3,4-oxadiazole to explore the formation of N-(dimethoxy)methyl derivatives demonstrates the scientific interest in understanding the reactivity of these rings, which could apply to the synthesis and functionalization of the compound (Mlostoń et al., 2009).
Antimicrobial Activity
Research on derivatives of 1,3,4-oxadiazole, such as the study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, has revealed significant antimicrobial activity. These studies indicate the potential for similar structures to be developed into agents with antimicrobial properties, highlighting another avenue of scientific research and application for compounds with related structural features (Gul et al., 2017).
Molecular Docking and Biological Screening
Further, the exploration of the biological activity of compounds with similar structures through molecular docking and biological screening studies showcases their potential applications in the development of new therapeutic agents. For instance, the synthesis and screening of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles for anti-inflammatory and anti-proliferative activities demonstrate the relevance of these compounds in medicinal chemistry (Rapolu et al., 2013).
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O6/c1-24-15-14(17(28)25(2)19(24)29)26(9-20-15)8-13(27)21-18-23-22-16(32-18)10-3-4-11-12(7-10)31-6-5-30-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMPSGSVRAELNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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